Ethyl 2-cyano-2-[2-nitro-5-(trifluoromethyl)phenyl]acetate
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Overview
Description
Ethyl 2-cyano-2-[2-nitro-5-(trifluoromethyl)phenyl]acetate is a chemical compound with the molecular formula C12H9F3N2O4 . It is used in various chemical reactions and has been mentioned in several peer-reviewed papers .
Synthesis Analysis
The synthesis of this compound involves a reaction under protection of inert gas, in the presence of an organic solvent. The reaction is thermopositive, therefore progressively adding formaldehyde in batches helps control the reaction temperature at 25-40 ℃ .Molecular Structure Analysis
The molecular structure of this compound is characterized by an average mass of 302.206 Da and a monoisotopic mass of 302.051453 Da .Chemical Reactions Analysis
The chemical reactivity of this compound allows it to participate in a variety of condensation and substitution reactions . It is also used as a reactant in the synthesis of several crop-protection products .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are influenced by the presence of the trifluoromethyl group, which is an important subgroup of fluorinated compounds .Scientific Research Applications
Synthesis of Quinolines
Ethyl 2-cyano-4,4,4-trifluoro-3-(phenylamino)but-2-enoates have been synthesized through a reaction involving ethyl 2-cyanoacetate and trifluoroacetimidoyl chloride derivatives. This process leads to the formation of substituted (trifluoromethyl)quinoline-3-carbonitrile derivatives in quantitative yields via intramolecular cyclization, showcasing the compound's utility in creating complex quinoline structures (Darehkordi et al., 2018).
Synthesis of Hydroxamic Acids and Ureas
Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate mediated Lossen rearrangement has been demonstrated as an efficient method for synthesizing ureas from carboxylic acids. This process allows for good yields without racemization, highlighting its significance in the production of hydroxamic acids and ureas, which are essential in various chemical and pharmaceutical applications (Thalluri et al., 2014).
Nucleophilic Substitution Reactions
The reactivity of chlorobenzenes with potassium salts of ethyl cyanoacetate and ethyl malonate has been explored, leading to the smooth nucleophilic substitution and formation of 2-nitrophenyl malonic ester derivatives. These derivatives can then be converted into oxindole and indole derivatives, showcasing the compound's versatility in synthesizing heterocyclic compounds (Grob & Weißbach, 1961).
Antioxidant Phenolic Compounds Extraction
Research into Juglans regia kernels has identified ethyl acetate as an effective solvent for extracting antioxidant phenolic compounds, demonstrating the compound's utility in natural product extraction and potential health benefits associated with antioxidant activities (Zhang et al., 2009).
Catalytic Reactions and Hydrolysis
Studies on the hydrolysis of esters in the presence of excess water have utilized solid acids like Cs2.5H0.5PW12O40, demonstrating the compound's application in catalysis and its effectiveness in facilitating hydrolysis reactions under environmentally friendly conditions (Kimura et al., 1997).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
ethyl 2-cyano-2-[2-nitro-5-(trifluoromethyl)phenyl]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3N2O4/c1-2-21-11(18)9(6-16)8-5-7(12(13,14)15)3-4-10(8)17(19)20/h3-5,9H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQMJXXNOGCWDTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C#N)C1=C(C=CC(=C1)C(F)(F)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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